molecular formula C9H9F3N2OS B5834585 N-methyl-N'-[4-(trifluoromethoxy)phenyl]thiourea

N-methyl-N'-[4-(trifluoromethoxy)phenyl]thiourea

Cat. No.: B5834585
M. Wt: 250.24 g/mol
InChI Key: BJIFQQLWLXLPHM-UHFFFAOYSA-N
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Description

N-methyl-N’-[4-(trifluoromethoxy)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the trifluoromethoxy group in this compound imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-[4-(trifluoromethoxy)phenyl]thiourea typically involves the reaction of N-methylthiourea with 4-(trifluoromethoxy)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production methods for N-methyl-N’-[4-(trifluoromethoxy)phenyl]thiourea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-[4-(trifluoromethoxy)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-N’-[4-(trifluoromethoxy)phenyl]thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of N-methyl-N’-[4-(trifluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity. The thiourea group can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N’-[4-(trifluoromethyl)phenyl]thiourea
  • N-methyl-N’-[4-(methoxy)phenyl]thiourea
  • N-methyl-N’-[4-(fluoro)phenyl]thiourea

Uniqueness

N-methyl-N’-[4-(trifluoromethoxy)phenyl]thiourea is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

1-methyl-3-[4-(trifluoromethoxy)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2OS/c1-13-8(16)14-6-2-4-7(5-3-6)15-9(10,11)12/h2-5H,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIFQQLWLXLPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796329
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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